7-pentyl-9H-fluoren-2-ol
Description
7-Pentyl-9H-fluoren-2-ol is a synthetic compound belonging to the family of fluorene derivativesThe molecular formula of this compound is C18H20O, and it has a molecular weight of 252.35 g/mol .
Properties
IUPAC Name |
7-pentyl-9H-fluoren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-2-3-4-5-13-6-8-17-14(10-13)11-15-12-16(19)7-9-18(15)17/h6-10,12,19H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLMFEDZEZXVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379493 | |
| Record name | 7-pentyl-9H-fluoren-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99012-40-5 | |
| Record name | 7-pentyl-9H-fluoren-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-pentyl-9H-fluoren-2-ol typically involves the alkylation of fluorene derivatives. One common method is the Friedel-Crafts alkylation, where fluorene is reacted with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 7-Pentyl-9H-fluoren-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenol derivatives.
Substitution: Formation of halogenated or nitrated fluorenes.
Scientific Research Applications
7-Pentyl-9H-fluoren-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 7-pentyl-9H-fluoren-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The aromatic structure enables it to interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
9H-Fluoren-2-ol: A hydroxylated derivative of fluorene with similar chemical properties.
7-Pentyl-9H-fluoren-2-one: An oxidized form of 7-pentyl-9H-fluoren-2-ol.
7-Pentyl-9H-fluorene: The parent hydrocarbon without the hydroxyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyl group enhances its lipophilicity, making it more suitable for applications in organic electronics and materials science .
Biological Activity
7-Pentyl-9H-fluoren-2-ol is a synthetic compound belonging to the family of fluorene derivatives, characterized by its molecular formula and a molecular weight of 252.35 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The presence of a hydroxyl group in this compound allows for the formation of hydrogen bonds with biological molecules, influencing their function. The aromatic structure enables interactions with various enzymes and receptors, which may affect numerous biochemical pathways. The compound can undergo various chemical reactions, including oxidation to form ketones or aldehydes, reduction to yield alcohols, and electrophilic substitution reactions on the aromatic ring.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound alongside other fluorenyl derivatives. Research indicates that while some derivatives exhibit antimicrobial activity against certain Gram-positive bacteria, this compound itself has shown limited effectiveness against multidrug-resistant pathogens. For instance, in tests against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, the compound did not demonstrate significant antimicrobial activity .
Anticancer Potential
The anticancer potential of this compound has also been explored. Preliminary findings suggest that compounds within the fluorene family may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. However, specific studies focusing solely on this compound are still limited, necessitating further research to elucidate its effectiveness against different cancer types.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several fluorenyl-hydrazinthiazole derivatives for evaluation against multidrug-resistant bacteria. Although these derivatives were tested alongside this compound, they did not show significant activity against resistant strains, indicating a need for structural modifications to enhance efficacy .
- Mechanistic Insights : The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The compound's ability to form hydrogen bonds may facilitate its binding to proteins involved in critical cellular processes.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Properties |
|---|---|---|
| This compound | Limited antimicrobial activity | Hydroxyl group enhances interaction |
| 9H-Fluoren-2-ol | Moderate antimicrobial activity | Similar structure without pentyl substitution |
| 7-Pentyl-9H-fluoren-2-one | Potentially higher activity | Oxidized form may enhance biological effects |
| 7-Pentyl-9H-fluorene | Lacks hydroxyl group | Parent hydrocarbon with no functional group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
